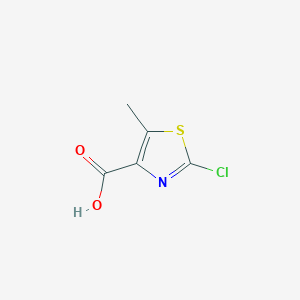

2-Chloro-5-methylthiazole-4-carboxylic acid

描述

2-Chloro-5-methylthiazole-4-carboxylic acid (CAS: 1194374-24-7) is a thiazole derivative with the molecular formula C₅H₄ClNO₂S (molecular weight: 177.61 g/mol). Its structure features a chlorine atom at position 2, a methyl group at position 5, and a carboxylic acid substituent at position 4 of the thiazole ring (Figure 1) . The compound is primarily used in research settings, with a purity >98%, and requires storage at 2–8°C to prevent degradation .

属性

IUPAC Name |

2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOVYTYVLXOMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736451 | |

| Record name | 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-24-7 | |

| Record name | 2-Chloro-5-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-amino-5-methylthiazole with chloroacetic acid in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 2-Chloro-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents can be used to oxidize the compound.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed for reduction reactions.

Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or their derivatives.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of halogenated thiazole derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

CMTCA has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of thiazole compounds, including CMTCA, exhibit significant activity against this pathogen. For instance, modifications on the thiazole ring have led to compounds with minimal inhibitory concentrations (MICs) lower than traditional antibiotics such as isoniazid (INH) and thiolactomycin (TLM) .

Case Study: Anti-Tubercular Agents

A study focused on synthesizing thiazole derivatives highlighted CMTCA's potential as a scaffold for developing new anti-tubercular agents. The study reported that certain derivatives exhibited MIC values as low as 0.06 µg/ml against M. tuberculosis H37Rv, showcasing their effectiveness compared to existing treatments .

Mechanism of Action

The mechanism by which CMTCA and its derivatives exert their antimicrobial effects involves interaction with key enzymes such as β-ketoacyl synthase (mtFabH), which is crucial for fatty acid synthesis in bacteria. The presence of a carboxylic acid moiety in these compounds enhances binding affinity and specificity towards the active site of mtFabH .

Agricultural Applications

Fungicidal Properties

Research has identified CMTCA as a potential fungicide. Its structural similarity to other thiazole-based fungicides suggests it may inhibit fungal growth by disrupting cellular processes. This application is particularly relevant in crop protection, where effective fungicides are essential for managing plant diseases.

Material Science

Polymer Synthesis

CMTCA can be utilized in the synthesis of polymers with specific properties due to its functional groups. The incorporation of thiazole rings into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Comparative Analysis with Related Compounds

The following table compares CMTCA with similar thiazole derivatives regarding their biological activities and applications:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-methylthiazole-4-carboxylic acid | Chlorine substituent | Antimicrobial, potential fungicide |

| 2-Aminothiazole-4-carboxylate | Amino group at position 2 | Active against M. tuberculosis |

| 2-Bromo-5-methylthiazole-4-carboxylic acid | Bromine substituent | Moderate antimicrobial activity |

作用机制

The mechanism by which 2-Chloro-5-methylthiazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical transformations.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Thiazole Derivatives

Positional isomers and substituted thiazoles exhibit distinct physicochemical and biological properties due to variations in substituent placement and functional groups. Key examples include:

Table 1: Structural Analogs of 2-Chloro-5-methylthiazole-4-carboxylic Acid

Key Observations :

- Positional Isomerism : Switching substituent positions (e.g., methyl at 4 vs. 5) alters electronic distribution, solubility, and intermolecular interactions. For example, 2-chloro-4-methylthiazole-5-carboxylic acid may exhibit different hydrogen-bonding patterns compared to the target compound .

- Halogen Effects: Bromine substitution (vs.

Heterocycle Variants: Thiazole vs. Oxazole

Replacing the thiazole sulfur with oxygen yields oxazole derivatives, which have distinct electronic and reactivity profiles:

Table 2: Thiazole vs. Oxazole Analogs

Key Observations :

Functional Group Modifications: Esters and Amides

Derivatizing the carboxylic acid group alters solubility and reactivity:

Table 3: Derivatives of this compound

生物活性

2-Chloro-5-methylthiazole-4-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of a carboxylic acid functional group at the 4-position enhances its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 205.66 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor , which may provide therapeutic benefits in neurodegenerative diseases like Alzheimer's disease by increasing acetylcholine levels in the brain.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness comparable to or exceeding that of standard antibiotics.

Table 1: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | TBD | Ampicillin | 8 |

| Staphylococcus aureus | TBD | Streptomycin | 16 |

| Mycobacterium tuberculosis | TBD | Isoniazid | 0.25 |

Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma. The compound's ability to inhibit tumor growth at low concentrations highlights its potential as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Human Glioblastoma | TBD | Doxorubicin | 0.5 |

| Human Melanoma | TBD | Cisplatin | 1.0 |

Case Studies

- Neuropharmacological Effects : A study highlighted the compound's role as an AChE inhibitor, showing promising results in enhancing cognitive functions in animal models. The inhibition of AChE leads to increased acetylcholine levels, which is crucial for memory and learning.

- Antitubercular Activity : Research into thiazole derivatives has identified this compound as a potential lead in developing new anti-tubercular agents. In one study, derivatives exhibited significant activity against Mycobacterium tuberculosis, with an MIC of 0.06 µg/mL .

- Antioxidant Properties : Preliminary investigations suggest that this compound may also possess antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related conditions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-methylthiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Hantzsch thiazole synthesis or halogenation of preformed thiazole intermediates. For example, a cyclization reaction using sodium acetate and acetic acid under reflux (3–5 hours) is effective for analogous thiazole-carboxylic acid derivatives . Optimization includes adjusting catalysts (e.g., SOCl₂ for chlorination ) and solvent systems (e.g., DMF/acetic acid for recrystallization ).

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C5 and chloro at C2) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C₆H₄ClNO₂S, exact mass: 189.56 g/mol) .

- HPLC/LC-MS : Purity assessment using reverse-phase chromatography with UV detection .

Q. How can researchers address solubility challenges during purification?

- Methodology : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) improves crystal yield . Alternatively, use column chromatography with silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of this compound, and what strategies mitigate side-product formation?

- Methodology : Regioselective chlorination at C2 is achieved using SOCl₂ under controlled temperatures (0–5°C) to avoid over-halogenation . Monitoring via TLC or in-situ IR spectroscopy helps identify intermediates . Computational modeling (DFT) predicts reactive sites to guide reagent selection .

Q. What are the key derivatization pathways for enhancing bioactivity, and how are these reactions optimized?

- Methodology :

- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved cell permeability .

- Amide Formation : Coupling with amines using EDC/HOBt activates the carboxylic acid group .

- Oxidation/Reduction : KMnO₄ oxidizes methyl groups to aldehydes; NaBH₄ reduces esters to alcohols .

Q. How do structural modifications influence the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Simulate binding affinity with enzymes (e.g., COX-2 or kinases) using AutoDock Vina .

- SAR Studies : Compare IC₅₀ values of derivatives (e.g., methyl vs. cyclopropyl substituents) to identify pharmacophores .

Q. What contradictions exist in reported biological activities of thiazole-carboxylic acid derivatives, and how can they be resolved?

- Methodology : Cross-validate data using standardized assays (e.g., MIC for antimicrobial activity). For example, discrepancies in cytotoxicity may arise from impurity profiles; repurify compounds via preparative HPLC and retest .

Critical Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。